2-(4-Bromophenyl)-3,1-benzoxazepine is a compound belonging to the benzoxazepine family, characterized by a seven-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various neurological and psychological disorders.
The compound can be synthesized through various methods, often involving the cyclization of substituted anthranilic acids or other precursors. Research has shown that benzoxazepines can have significant biological activity, including antipsychotic and anticonvulsant effects, making them a focus of interest in drug development .
2-(4-Bromophenyl)-3,1-benzoxazepine is classified as a heterocyclic organic compound. It falls under the broader category of benzodiazepines and benzoxazepines, which are known for their pharmacological properties. The presence of the bromine substituent on the phenyl ring enhances its reactivity and biological activity.
The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine typically involves several key steps:
The molecular structure of 2-(4-Bromophenyl)-3,1-benzoxazepine features a benzene ring fused with a seven-membered oxazepine ring. The bromine atom is positioned on the para position of the phenyl group.
2-(4-Bromophenyl)-3,1-benzoxazepine can undergo various chemical reactions typical for heterocycles:
The mechanism of action for compounds like 2-(4-Bromophenyl)-3,1-benzoxazepine often involves interaction with neurotransmitter systems in the brain:
In vitro studies have shown that derivatives of benzoxazepines exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications beyond their initial classification .
2-(4-Bromophenyl)-3,1-benzoxazepine has several potential applications in scientific research:
2-(4-Bromophenyl)-3,1-benzoxazepine (C₁₅H₁₀BrNO) represents a structurally specialized heterocyclic compound within the benzoxazepine class, characterized by a seven-membered oxazepine ring fused to a benzene moiety and substituted at the 2-position with a 4-bromophenyl group [1]. This molecular architecture combines the inherent conformational flexibility of the azepine scaffold with the distinctive electronic properties imparted by the bromine atom, positioning it as a compound of significant interest in synthetic and medicinal chemistry research. Its PubChem CID (623259) provides a foundational reference for structural and physicochemical profiling, though comprehensive experimental characterization data remain limited in public scientific databases [1]. The compound exemplifies strategic molecular design wherein the bromophenyl substituent serves both as a synthetic handle for further functionalization and as a modulator of biological interactions, warranting systematic investigation into its chemical behavior and pharmacological potential.
Benzoxazepines constitute a critical class of fused heterocycles featuring a benzene ring annulated to a seven-membered oxazepine ring containing both nitrogen and oxygen heteroatoms. The 3,1-benzoxazepine isomer, specifically, exhibits a [1,4]oxazepine framework with nitrogen at position 1 and oxygen at position 4 relative to the fusion bond [7]. This arrangement creates a unique electronic distribution and molecular topography that influences both synthetic accessibility and functional properties. The non-planar conformation of the seven-membered ring introduces stereochemical complexity, while the presence of multiple heteroatoms provides sites for hydrogen bonding and coordination chemistry [5].
The chemical significance of benzoxazepines stems from their versatility as synthetic intermediates and their prevalence in bioactive molecules. For instance, derivatives bearing carbonyl functions, such as 4,1-benzoxazepine-2,5-dione (C₉H₇NO₃), demonstrate reactivity profiles amenable to nucleophilic additions and cyclocondensations, facilitating access to polycyclic architectures like pyrimidino[4,3-c][1,4]benzoxazines [5]. Such fused systems have been investigated for therapeutic applications targeting cancer, neurological disorders, and cardiovascular diseases, underscoring the pharmaceutical relevance of the core scaffold [5].
Table 1: Representative Benzoxazepine Derivatives and Key Characteristics
Compound Name | Molecular Formula | Core Structure Features | Primary Synthetic Utility |
---|---|---|---|
2-(4-Bromophenyl)-3,1-benzoxazepine | C₁₅H₁₀BrNO | 3,1-isomer with 4-bromophenyl at C2 | Precursor for cross-coupling; antimicrobial studies |
4,1-Benzoxazepine-2,5-dione | C₉H₇NO₃ | Dicarbonyl system at positions 2 and 5 | Building block for annulation reactions |
Pyrimidino[4,3-c][1,4]benzoxazine | C₃₁H₂₁BrN₂O₅ | Tricyclic fused system with pyrimidine ring | Targeted for antitumor applications |
The reactivity of the unsaturated 3,1-benzoxazepine system enables diverse transformations, including electrophilic substitutions on the aromatic rings, reductions of the imine functionality, and ring-opening reactions under acidic conditions. These pathways underpin their utility in constructing molecular libraries for drug discovery. Furthermore, spectroscopic signatures—particularly infrared absorptions near 1600-1660 cm⁻¹ (C=N stretch) and 1230-1240 cm⁻¹ (C-O-C asymmetric stretch)—provide diagnostic tools for structural verification in synthetic workflows [2] [7].
The 4-bromophenyl group in 2-(4-bromophenyl)-3,1-benzoxazepine profoundly influences the compound's physicochemical behavior and synthetic applications. Bromine, as a heavy halogen, introduces substantial steric and electronic effects:
In heterocyclic synthesis, bromo-substituted precursors like 4-bromochalcones are frequently employed in cyclocondensation reactions with ortho-aminophenols to access bromophenyl-fused benzoxazepines. Microwave-assisted protocols using solid supports like basic alumina demonstrate efficiency in these annulations, yielding 2-(4-bromophenyl) derivatives under solvent-free conditions [2] [6]. The bromine atom's presence also facilitates crystallographic analysis due to its high X-ray scattering power, enabling precise structural determination—as evidenced in studies of related brominated heterocycles where C-Br bond lengths average 1.89–1.92 Å [5].
Table 2: Synthesis Protocols for 2-(4-Bromophenyl)benzoxazepines
Precursor | Reaction Conditions | Catalyst/Medium | Yield (%) | Reference |
---|---|---|---|---|
4-Bromo-substituted pyrazole-chalcones | Microwave irradiation, 180 W, 9–12 min | Basic alumina, solvent-free | 80–88 | [2] |
1-(4-Bromophenyl)ketones | Reflux, 6–12 h | Piperidine/ethanol | 60–79 | [6] |
β-(4-Bromophenyl)-β-propenones | [Bmim]HSO₄ ionic liquid, 80°C | Acidic ionic liquid | 85–92 | [6] |
2-(4-Bromophenyl)-3,1-benzoxazepine derivatives demonstrate compelling biological activities, positioning them as valuable scaffolds in pharmacotherapeutic development:
Structure-activity relationship (SAR) studies indicate that the para-bromine position optimizes bioactivity by balancing electronic effects and steric bulk. Hybridization strategies—such as conjugating the benzoxazepine core with pyrrolo[2,1-c][1,4]benzodiazepines—yield bifunctional molecules with enhanced target affinity, exemplified by compounds inhibiting histone deacetylases (HDACs) or growth factor receptors [5] [6]. These innovations underscore the scaffold's adaptability in addressing multifactorial diseases through rational drug design.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7